2-((Piperidin-4-yl)methoxy)-6-(3-methoxyphenyl)pyrazine
CAS No.: 1206970-23-1
Cat. No.: VC13547456
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1206970-23-1 |
|---|---|
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | 2-(3-methoxyphenyl)-6-(piperidin-4-ylmethoxy)pyrazine |
| Standard InChI | InChI=1S/C17H21N3O2/c1-21-15-4-2-3-14(9-15)16-10-19-11-17(20-16)22-12-13-5-7-18-8-6-13/h2-4,9-11,13,18H,5-8,12H2,1H3 |
| Standard InChI Key | MTPAIQNZPBXDEW-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=CN=CC(=N2)OCC3CCNCC3 |
| Canonical SMILES | COC1=CC=CC(=C1)C2=CN=CC(=N2)OCC3CCNCC3 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-((Piperidin-4-yl)methoxy)-6-(3-methoxyphenyl)pyrazine features a pyrazine core substituted at the 2-position with a piperidin-4-ylmethoxy group and at the 6-position with a 3-methoxyphenyl moiety. Its molecular formula is , yielding a molecular weight of 299.37 g/mol . The IUPAC name, 2-(3-methoxyphenyl)-6-(piperidin-4-ylmethoxy)pyrazine, reflects its substitution pattern, while the SMILES string (COC1=CC=CC(=C1)C2=CN=CC(=N2)OCC3CCNCC3) provides explicit stereochemical details.
Crystallographic and Spectroscopic Data
Though single-crystal X-ray data remain unpublished, computational models predict a planar pyrazine ring with dihedral angles of 35–40° between the piperidine and methoxyphenyl substituents. Nuclear magnetic resonance (NMR) spectra show characteristic signals at δ 3.85 ppm (methoxy protons), δ 3.30–2.70 ppm (piperidine CH₂ groups), and δ 8.15–7.25 ppm (pyrazine and aromatic protons) . Mass spectrometry confirms the molecular ion peak at m/z 299.37 with fragmentation patterns dominated by cleavage of the piperidine-methoxy linkage.
Synthetic Methodologies
Primary Synthesis Routes
The compound is synthesized via a multi-step protocol beginning with 6-chloro-2-aminopyrazine (Fig. 1A). Key steps include:
-
Iodination: Treatment with N-iodosuccinimide introduces iodine at the 5-position, yielding 6-chloro-5-iodo-2-aminopyrazine .
-
Diazotization: Conversion of the amino group to a hydroxy moiety using NaNO₂ in H₂SO₄ .
-
Mitsunobu Reaction: Coupling with Boc-protected piperidinemethanol under DEAD/PPh₃ conditions to install the piperidinylmethoxy group .
-
Suzuki-Miyaura Cross-Coupling: Introduction of the 3-methoxyphenyl substituent via palladium-catalyzed aryl boronic acid coupling .
Synthetic Challenges and Optimizations
Critical issues include regioisomer formation during iodination (resolved by temperature control at −10°C) and low Mitsunobu efficiency (improved using 4Å molecular sieves). Scale-up beyond 100 mg batches necessitates flow chemistry adaptations to mitigate exothermic risks .
Pharmacological Activity and Mechanism
Antiviral Potency
In Zika virus (ZIKV) protease inhibition assays, the compound exhibits an IC₅₀ of 1.62 μM, outperforming analogs with alternate substituents (Table 1) . Molecular docking simulations localize binding to the ZVpro active site, with hydrogen bonds between the piperidine nitrogen and Glu⁵²⁷, and π-π stacking between the methoxyphenyl group and His⁴⁸⁰ .
Table 1: Comparative Antiviral Activity of Pyrazine Derivatives
| Compound | R² Substituent | IC₅₀ (μM) |
|---|---|---|
| Target Compound | Piperidin-4-ylmethoxy | 1.62 |
| 2-(Morpholinomethoxy) analog | Morpholinomethoxy | 3.70 |
| Thiophene analog | Thiophene-2-ylmethoxy | 10.70 |
Comparative Analysis with Structural Analogs
Piperidine vs. Piperazine Derivatives
Replacing the piperidine ring with piperazine (as in PubChem CID 68014038) reduces ZVpro inhibition 3.2-fold, attributed to decreased hydrophobic interactions . Conversely, N-methylpiperazine variants show improved blood-brain barrier permeability (logBB −0.21 vs. −0.89) .
Methoxyphenyl Positional Isomerism
The 3-methoxy configuration demonstrates 5.7× greater MAO-B inhibition than 4-methoxy analogs, likely due to enhanced aryl ring planarity . Ortho-substitution (2-methoxy) abolishes activity, highlighting steric constraints in target binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume